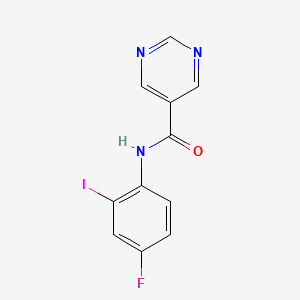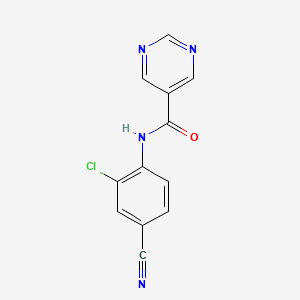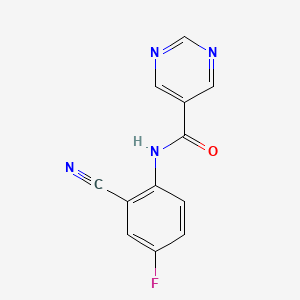
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Wirkmechanismus
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also reduces the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune and inflammatory diseases. This compound has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, making it a well-established tool for researchers in these fields. However, this compound has some limitations for lab experiments. It is a relatively non-specific inhibitor of JAKs, and its effects on other signaling pathways may confound the interpretation of experimental results. It is also not suitable for in vivo studies in animals due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide. One area of interest is the development of more specific JAK inhibitors that can target individual JAK isoforms. This could potentially reduce the side effects associated with non-specific JAK inhibition. Another area of interest is the investigation of the long-term effects of this compound on the immune system. It is important to understand the potential consequences of chronic JAK inhibition on the immune system and the risk of infections and malignancies. Finally, the potential therapeutic applications of this compound in other diseases such as cancer and viral infections should be explored.
Synthesemethoden
The synthesis of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-cyano-4-fluoroaniline with 2,4-dichloropyrimidine in the presence of a base to form N-(2-cyano-4-fluorophenyl)pyrimidine-2,4-diamine. This intermediate is then converted to the final product, this compound, by reacting it with ethyl chloroformate and then with 5-aminosalicylic acid.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O/c13-10-1-2-11(8(3-10)4-14)17-12(18)9-5-15-7-16-6-9/h1-3,5-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHATRXIDTICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
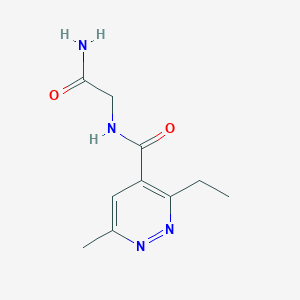
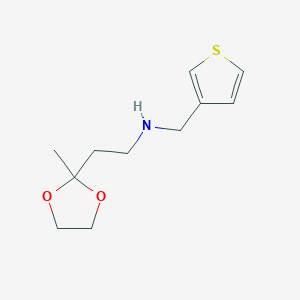
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)
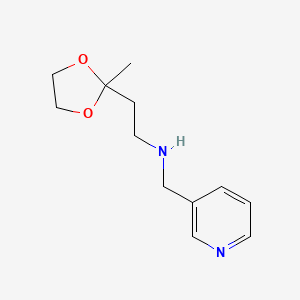
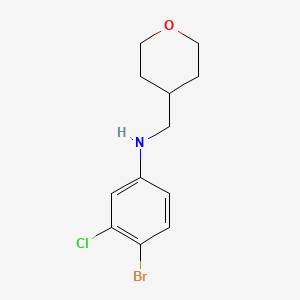
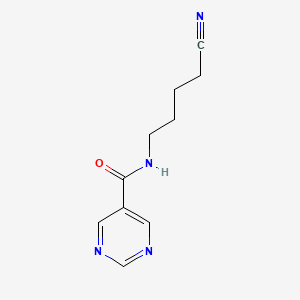
![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)
